molecular formula C19H30O8 B1255355 NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-

NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-

Cat. No. B1255355
M. Wt: 386.4 g/mol
InChI Key: PYYCXUBJCCEGKB-SNPWQJEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-hydroxy-4-[(1R)-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-buten-2-yl beta-D-glucopyranoside is an O-acyl carbohydrate.

Scientific Research Applications

Chemical Structure and Compounds

The compound NCGC00380268-01_C19H30O8, recognized as a megastigmane glycoside, is structurally related to cyclohexenone glucosides. It belongs to a class of natural compounds notable for their diverse biological activities. The structure of similar compounds has been meticulously elucidated through spectroscopic studies, confirming the presence of characteristic functional groups like glucopyranosyloxy and cyclohexenone (Khan et al., 2003).

Biological Activity and Applications

  • Insulin Release Stimulation : Megastigmane glycosides, structurally akin to NCGC00380268-01_C19H30O8, have shown significant insulin-releasing effects on rat pancreatic islets, highlighting their potential in diabetes management (Khan et al., 2003).
  • Enzymatic Synthesis : Enzymatic methods have been employed for the synthesis of compounds structurally related to NCGC00380268-01_C19H30O8, demonstrating the potential of biocatalytic processes in obtaining high-value chemical entities (Wada et al., 2003).
  • Aroma Precursor Compounds : Certain compounds with structural similarities to NCGC00380268-01_C19H30O8 have been identified as aroma precursors, implicating their role in flavor chemistry and the food industry (Parada et al., 2000).

Chemical Synthesis and Modification

  • Chemical Synthesis : The chemical synthesis of cyclohexenone derivatives, closely related to NCGC00380268-01_C19H30O8, has been described, indicating the compound's accessibility for further scientific research and potential applications (Shen, 2011).
  • Selective Oxidation : The selective oxidation of related cyclohexenone compounds has been explored, offering insights into the chemical modification and potential derivative synthesis of NCGC00380268-01_C19H30O8 (Litzenburger & Bernhardt, 2016).

properties

Product Name

NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

IUPAC Name

(4R)-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C19H30O8/c1-10-6-11(22)7-19(2,3)13(10)5-4-12(8-20)26-18-17(25)16(24)15(23)14(9-21)27-18/h4-6,12-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t12?,13-,14+,15+,16-,17+,18+/m0/s1

InChI Key

PYYCXUBJCCEGKB-SNPWQJEQSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@H]1/C=C/C(CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C

SMILES

CC1=CC(=O)CC(C1C=CC(CO)OC2C(C(C(C(O2)CO)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(CO)OC2C(C(C(C(O2)CO)O)O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-
Reactant of Route 2
NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-
Reactant of Route 3
NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-
Reactant of Route 4
NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-
Reactant of Route 5
NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-
Reactant of Route 6
NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-

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